4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- is a heterocyclic compound that contains a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- typically involves the reaction of thiazolidine derivatives with appropriate bromophenyl compounds under controlled conditions. One common method involves the condensation of 4-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl moiety or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the thiazolidine ring and the bromophenyl moiety contributes to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A precursor in the synthesis of various thiazolidine derivatives.
4-Bromobenzaldehyde: A key starting material in the synthesis of bromophenyl-substituted compounds.
Thiazole: Another heterocyclic compound with similar biological activities.
Uniqueness
3-Thiazolidinebutanoic acid, 5-[(4-bromophenyl)methylene]-4-oxo-2-thioxo- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the thiazolidine ring and the bromophenyl moiety enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-[5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGDHNMSGUBRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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